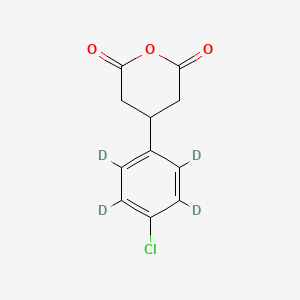

3-(4-Chlorophenyl)glutaric-d4 Anhydride

Description

BenchChem offers high-quality 3-(4-Chlorophenyl)glutaric-d4 Anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)glutaric-d4 Anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRLOJECISNAO-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675754 | |

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189700-43-3 | |

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Chlorophenyl)glutaric-d4 Anhydride chemical properties

Starting Compound Research

I'm currently focused on gathering fundamental chemical and physical properties of 3-(4-Chlorophenyl)glutaric-d4 Anhydride. I am compiling its molecular formula, weight, melting and boiling points, and other crucial data to serve as a strong base for further analysis.

Expanding Property Search

I'm now expanding my search for the properties of 3-(4-Chlorophenyl)glutaric-d4 Anhydride to include spectroscopic data. Concurrently, I'm diving into its synthesis and reactions to understand its reactivity. I'm also researching the compound's applications in drug development, especially its potential as a metabolite or internal standard. My next step will be to thoroughly structure all data and create useful visual aids.

Developing a Response Plan

I'm working on the detailed technical guide. My immediate focus is identifying the compound's core structure and ensuring accuracy. I've begun to outline the sections for the chemical properties guide. The user's request is quite specific.

Outlining Key Properties

I'm now diving into the chemical properties section. My focus is identifying the key physical and chemical characteristics of "3-(4-Chlorophenyl)glutaric-d4 Anhydride". I'm prioritizing solubility, stability, and sensitivity, particularly given its anhydride nature. I'll also be searching for synthesis methods to include a complete picture of its reactivity.

Mapping the Response Structure

I've outlined a robust structure for the technical guide. My immediate focus is on populating each section with detailed information. I'm prioritizing the physical and chemical properties, starting with identifying key identifiers. I'm assembling the outline, including an introduction, and key properties. I'm particularly interested in detailing its reactivity.

Refining Guide Details

I'm now fully immersed in the technical guide's blueprint. The core of my plan is clear, starting with identifying "3-(4-Chlorophenyl)glutaric-d4 Anhydride" and its identifiers. I've begun to structure the guide into a logical flow. I am focusing on the importance of spectroscopic data, synthesis and reactivity. I am also working on adding the compound's applications.

Constructing the Technical Guide

I've formulated a comprehensive plan to tackle this technical guide. My immediate focus is identifying the core compound and gathering critical chemical and physical data. I'm prioritizing spectroscopic data, synthesis pathways, and reactivity. The -d4 indicates its use in analytical applications. I'll include safety, appropriate citations, references, and incorporate visual aids such as Graphviz diagrams and tables. I'm focusing on a logical flow.

The Unseen Workhorse: A Technical Guide to 3-(4-Chlorophenyl)glutaric-d4 Anhydride in Advanced Bioanalytical Research

Abstract

In the landscape of modern pharmaceutical development and clinical research, the demand for high-precision quantitative analysis of therapeutic agents is paramount. This technical guide delves into the critical, albeit often behind-the-scenes, role of 3-(4-Chlorophenyl)glutaric-d4 Anhydride. While not a therapeutic agent itself, this deuterated molecule is a vital tool for researchers, particularly in the robust bioanalysis of the muscle relaxant, Baclofen. We will explore the rationale behind isotopic labeling, the synthetic utility of this specific anhydride, and its ultimate application as a precursor to an ideal internal standard for mass spectrometric assays. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their bioanalytical methodologies.

The Principle of Isotopic Labeling and the Ideal Internal Standard

In quantitative analysis, particularly in complex biological matrices like plasma or urine, an internal standard (IS) is indispensable.[1][2][3] An IS is a compound of known concentration added to an unknown sample to facilitate the quantification of a target analyte.[1][2] The ideal IS should mimic the analyte's chemical and physical properties as closely as possible throughout the entire analytical process, including extraction, chromatographic separation, and detection.[1][4] This mimicry allows the IS to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the final measurement.[5][6][7]

Stable isotope-labeled compounds, particularly deuterated analogs of the analyte, are considered the "gold standard" for internal standards in mass spectrometry.[4][5][8] By replacing one or more hydrogen atoms with its heavier, stable isotope deuterium (²H or D), the resulting molecule is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample processing and analysis.[8][9]

Key Advantages of Deuterated Internal Standards:

-

Co-elution with the Analyte: Ensures that both the analyte and the IS experience the same chromatographic conditions and potential matrix effects.[9]

-

Similar Extraction Recovery: Minimizes variability introduced during sample preparation steps.[9]

-

Correction for Ion Suppression/Enhancement: In electrospray ionization mass spectrometry (ESI-MS), matrix components can interfere with the ionization of the analyte. A deuterated IS experiences the same ionization effects, allowing for accurate correction.[5][6]

-

Increased Method Robustness: Leads to more reliable and reproducible results across different samples and analytical runs.[9]

3-(4-Chlorophenyl)glutaric-d4 Anhydride: A Precursor to a Crucial Internal Standard

3-(4-Chlorophenyl)glutaric-d4 Anhydride is a deuterated derivative of 3-(4-chlorophenyl)glutaric anhydride.[10][11][12] Its primary significance lies in its role as a key intermediate in the synthesis of Baclofen-d4, the deuterated internal standard for the quantification of the drug Baclofen.[13][14][15]

Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispasmodic agent used to treat spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[16] To accurately determine its concentration in biological fluids for pharmacokinetic and therapeutic drug monitoring studies, a reliable internal standard is essential.[13][14]

The synthesis of Baclofen often proceeds through 3-(4-chlorophenyl)glutaric acid and its anhydride.[17][18][19][20] By utilizing a deuterated version of the anhydride, chemists can synthesize Baclofen with deuterium atoms incorporated into its structure, creating the ideal internal standard, Baclofen-d4.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 3-(4-Chlorophenyl-d4)glutaric Anhydride |

| CAS Number | 1189700-43-3 |

| Molecular Formula | C₁₁H₅D₄ClO₃ |

| Appearance | Typically a white to off-white solid |

| Key Characteristic | Deuterium labeling on the phenyl ring for mass differentiation |

| Primary Application | Intermediate in the synthesis of Baclofen-d4 |

Application in the Bioanalytical Workflow for Baclofen Quantification

The utility of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is realized in the development and validation of bioanalytical methods for Baclofen.[13][14][21][22][23] A typical workflow using Baclofen-d4 (synthesized from our topic compound) as an internal standard is outlined below.

Experimental Protocol: Quantification of Baclofen in Human Plasma using LC-MS/MS

-

Sample Preparation:

-

Aliquots of human plasma samples (containing unknown concentrations of Baclofen), calibration standards, and quality control samples are transferred to a 96-well plate.

-

A precise volume of a working solution of Baclofen-d4 (the internal standard) is added to all samples except for the blank matrix.

-

The samples are then subjected to a protein precipitation or solid-phase extraction (SPE) to remove interfering proteins and other matrix components.[13][14] This step is critical for clean analysis.

-

-

Chromatographic Separation:

-

The extracted samples are injected into a liquid chromatography (LC) system.

-

A reversed-phase C18 column is commonly used to separate Baclofen and Baclofen-d4 from other endogenous components.[13]

-

The mobile phase composition and gradient are optimized to achieve good peak shape and resolution. Due to their nearly identical chemical nature, Baclofen and Baclofen-d4 will co-elute.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify Baclofen and Baclofen-d4.

-

Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example:

-

Baclofen: m/z 214.1 → 151.1

-

Baclofen-d4: m/z 218.1 → 155.1

-

-

-

Data Analysis:

-

The peak areas of the analyte (Baclofen) and the internal standard (Baclofen-d4) are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

The concentration of Baclofen in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.

-

Visualization of the Bioanalytical Workflow

Caption: Bioanalytical workflow for Baclofen quantification.

Synthesis Pathway Overview

The synthesis of Baclofen and its deuterated analog often involves the following key steps, highlighting the role of 3-(4-Chlorophenyl)glutaric-d4 Anhydride.

Caption: Simplified synthesis pathway to Baclofen-d4.

Conclusion

3-(4-Chlorophenyl)glutaric-d4 Anhydride is a quintessential example of a critical enabling reagent in modern pharmaceutical analysis. While it does not possess therapeutic properties, its role as a precursor in the synthesis of a high-fidelity internal standard for Baclofen is indispensable. The use of Baclofen-d4, derived from this deuterated anhydride, ensures the generation of accurate and reliable pharmacokinetic data, which is fundamental to understanding the efficacy and safety of Baclofen in clinical practice. This technical guide underscores the importance of considering the entire analytical lifecycle, from the synthesis of key reagents to their application in validated bioanalytical methods, to achieve the highest standards of scientific integrity.

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- AptoChem.

- ResolveMass Laboratories Inc. (2025, November 8).

- ChemicalBook. Baclofen synthesis.

- Benchchem. The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.

- High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well pl

- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis.

- Google Patents. (CN101514167B).

- National Institutes of Health (NIH). (2015, November 4).

- Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chrom

- Fernandes, P. R., et al. (2022, June 22). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B.

- Tehrani, M. H. H., et al. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research.

- Rajesh, M., et al. A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF BACLOFEN IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. Indian Journal of Research in Pharmacy and Biotechnology.

- Open Access Journals - Research and Reviews.

- Internal Standards - What Are They?

- National Institutes of Health (NIH).

- FAQ. (2024, January 4). How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?

- Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid.

- Veeprho. Baclofen-D4 | CAS 1189938-30-4.

- ChemSigma. 1189700-43-3 3-(4-Chlorophenyl-d4)glutaric Anhydride.

- Santa Cruz Biotechnology. 3-(4-Chlorophenyl-d4)glutaric Anhydride.

- Muby Chemicals. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS.

- ResearchGate. (2022, January 11).

- Wikipedia. Baclofen.

- Taylor & Francis. Internal standard – Knowledge and References.

- Pratap Organics. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid.

- Omsynth Lifesciences. 3-(4-Chlorophenyl)glutaric Anhydride : CAS No.53911-68-5.

- Biorbyt. Baclofen-d4.

- CPHI Online. 3-(4-Chlorophenyl)-glutaric anhydride.

- BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?

- FAQ. (2024, January 4). How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?

- ChemicalBook. 1189700-43-3(3-(4-Chlorophenyl-d4)glutaric Anhydride) Product Description.

- PharmaCompass.com. 3-(4-Chlorophenyl)

Sources

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. biopharmaservices.com [biopharmaservices.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. 1189700-43-3 3-(4-Chlorophenyl-d4)glutaric Anhydride [chemsigma.com]

- 11. scbt.com [scbt.com]

- 12. 1189700-43-3 CAS MSDS (3-(4-Chlorophenyl-d4)glutaric Anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. iscientific.org [iscientific.org]

- 14. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. veeprho.com [veeprho.com]

- 16. Baclofen - Wikipedia [en.wikipedia.org]

- 17. Baclofen synthesis - chemicalbook [chemicalbook.com]

- 18. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 19. CN101514167B - Preparation method of chiral baclofen - Google Patents [patents.google.com]

- 20. ajchem-b.com [ajchem-b.com]

- 21. ijsr.net [ijsr.net]

- 22. ijrpb.com [ijrpb.com]

- 23. rroij.com [rroij.com]

An In-depth Technical Guide to 3-(4-Chlorophenyl)glutaric-d4 Anhydride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)glutaric-d4 Anhydride is a deuterated analog of 3-(4-chlorophenyl)glutaric anhydride.[1][] The strategic incorporation of deuterium atoms into the molecule makes it a valuable tool in pharmaceutical research and development, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based bioanalysis. This guide provides a comprehensive overview of the structure, synthesis, and applications of this isotopically labeled compound.

3-(4-Chlorophenyl)glutaric anhydride is recognized as an impurity of Baclofen, a muscle relaxant and antispasmodic agent.[] Therefore, its deuterated counterpart, 3-(4-Chlorophenyl)glutaric-d4 Anhydride, is crucial for the accurate quantification of this impurity in pharmaceutical formulations and biological matrices. The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the non-labeled endogenous or synthesized compound.

Molecular Structure and Properties

The chemical structure of 3-(4-Chlorophenyl)glutaric-d4 Anhydride consists of a glutaric anhydride ring substituted with a deuterated 4-chlorophenyl group at the 3-position.

Chemical Structure:

Caption: Chemical structure of 3-(4-Chlorophenyl)glutaric-d4 Anhydride.

| Property | Value | Source |

| CAS Number | 1189700-43-3 | [1][][3][4][5] |

| Molecular Formula | C11H5D4ClO3 | [3] |

| Molecular Weight | 228.68 g/mol | Calculated |

| Appearance | Off-White Solid | [6] |

| Solubility | Soluble in Chloroform, DMSO, and Ethyl Acetate | [6] |

Synthesis of 3-(4-Chlorophenyl)glutaric-d4 Anhydride

The synthesis of 3-(4-Chlorophenyl)glutaric-d4 Anhydride involves a multi-step process that begins with the synthesis of the non-deuterated precursor, 3-(4-chlorophenyl)glutaric acid, followed by a deuteration step and subsequent cyclization to the anhydride.

Part 1: Synthesis of 3-(4-Chlorophenyl)glutaric Acid

Several methods have been reported for the synthesis of 3-(4-chlorophenyl)glutaric acid.[7][8][9] A common approach involves the Michael addition of a malonic ester to a substituted cinnamic acid derivative, followed by hydrolysis and decarboxylation.

A representative synthetic route is outlined below:

Caption: Synthetic workflow for 3-(4-Chlorophenyl)glutaric Acid.

Experimental Protocol (Illustrative):

A detailed, step-by-step protocol for the synthesis of the non-deuterated acid is described by ChemicalBook, which involves the hydrolysis of a precursor with potassium hydroxide.[7][8] The reaction is monitored by thin-layer chromatography, and the product is isolated by acidification, filtration, and drying.[7][8] Purification can be achieved by recrystallization.

Part 2: Deuteration of 3-(4-Chlorophenyl)glutaric Acid

The introduction of deuterium atoms onto the phenyl ring can be achieved through various deuteration methods. A common strategy for aromatic compounds is acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterated sulfuric acid (D2SO4) in deuterium oxide (D2O).

Experimental Protocol (Conceptual):

-

Dissolution: Dissolve 3-(4-chlorophenyl)glutaric acid in a minimal amount of a suitable inert solvent.

-

Deuteration: Add a solution of deuterated sulfuric acid in deuterium oxide to the reaction mixture.

-

Heating: Heat the mixture under reflux for a specified period to facilitate the H-D exchange. The reaction progress can be monitored by 1H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., NaHCO3).

-

Extraction: Extract the deuterated product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-(4-chlorophenyl)glutaric-d4 acid. Further purification may be performed by recrystallization.

Part 3: Formation of the Anhydride

The final step is the cyclization of the deuterated dicarboxylic acid to form the corresponding anhydride. This is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-(4-chlorophenyl)glutaric-d4 acid and an excess of acetic anhydride.

-

Heating: Heat the mixture to reflux for 1-2 hours.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool and remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

-

Purification: The resulting crude 3-(4-Chlorophenyl)glutaric-d4 Anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by sublimation.

Spectroscopic Characterization

The successful synthesis and isotopic labeling of 3-(4-Chlorophenyl)glutaric-d4 Anhydride must be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most direct way to confirm deuteration. The signals corresponding to the aromatic protons on the chlorophenyl ring should be significantly diminished or absent, confirming successful deuterium incorporation. The signals for the aliphatic protons of the glutaric anhydride ring will remain.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the carbonyl carbons and the aliphatic carbons of the anhydride ring, as well as the carbons of the chlorophenyl ring. The signals for the deuterated carbons may show a characteristic triplet splitting due to C-D coupling.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is essential to confirm the molecular weight and isotopic purity of the final product. The mass spectrum will show a molecular ion peak (or a protonated/adducted molecular ion in soft ionization techniques like ESI) that is 4 mass units higher than the non-deuterated analog, corresponding to the incorporation of four deuterium atoms. The isotopic distribution pattern will also be indicative of the level of deuteration.

-

Applications in Drug Development

The primary application of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is as an internal standard in quantitative bioanalytical methods for the determination of Baclofen and its impurities.[]

Use as an Internal Standard:

In liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) based assays, a known amount of the deuterated internal standard is added to the biological samples (e.g., plasma, urine) before sample preparation. The internal standard co-elutes with the analyte of interest (the non-deuterated compound) but is detected at a different mass-to-charge ratio (m/z).

Advantages of using a deuterated internal standard:

-

Improved Accuracy and Precision: It compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

-

Reliable Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and accurately quantify the analyte concentration in unknown samples.

-

Reduced Matrix Effects: Co-elution of the analyte and the internal standard helps to mitigate the impact of matrix components that can suppress or enhance the ionization of the analyte.

Caption: Use of 3-(4-Chlorophenyl)glutaric-d4 Anhydride in a typical bioanalytical workflow.

Conclusion

3-(4-Chlorophenyl)glutaric-d4 Anhydride is a key analytical tool for the pharmaceutical industry. Its synthesis, while requiring careful control of the deuteration and cyclization steps, provides a stable, isotopically labeled internal standard that is indispensable for the accurate and reliable quantification of the corresponding non-deuterated compound, a known impurity of Baclofen. The principles and methodologies described in this guide offer a framework for the synthesis, characterization, and application of this important molecule in a drug development setting.

References

-

King-Pharm. 1189700-43-3 3-(4-Chlorophenyl-d4)glutaric Anhydride. [Link]

-

FAQ. How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? [Link]

-

Pharmaffiliates. CAS No : 35271-74-0| Product Name : Baclofen - Impurity D | Chemical Name : 3-(4-Chlorophenyl)pentanedioic Acid. [Link]

-

MDPI. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. [Link]

-

Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 3. 1189700-43-3 3-(4-Chlorophenyl-d4)glutaric Anhydride [chemsigma.com]

- 4. 1189700-43-3 CAS MSDS (3-(4-Chlorophenyl-d4)glutaric Anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1189700-43-3 CAS|3-(4-Chlorophenyl-d4)glutaric Anhydride|生产厂家|价格信息 [m.chemicalbook.com]

- 6. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]

- 7. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 8. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

The Indispensable Role of Deuterated Standards in Quantitative Analysis: A Technical Guide

Abstract

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy and precision is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for its sensitivity and selectivity, but its quantitative accuracy can be undermined by variability in sample preparation, matrix effects, and instrument performance.[1] This in-depth technical guide explores the critical role of deuterated internal standards in mitigating these challenges. By establishing the physicochemical foundations, detailing the "gold standard" methodology of Isotope Dilution Mass Spectrometry (IDMS), and providing actionable protocols and validation insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

The Physicochemical Foundation: Why Deuterium?

An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls in an analysis. The ideal IS corrects for any physical or chemical losses of the analyte during sample processing and analysis. A Stable Isotope Labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2]

Deuterated standards, where hydrogen atoms (¹H) are replaced by deuterium (²H or D), are the most common type of SIL-IS.[1] This preference is due to several key factors:

-

Near-Identical Properties: Deuterated standards have virtually identical physicochemical properties to the analyte, including polarity, pKa, and solubility. This ensures they behave in the same manner during extraction, chromatography, and ionization.[1]

-

Mass Differentiation: The mass spectrometer can easily distinguish between the analyte and the deuterated IS based on their mass-to-charge (m/z) ratio, a prerequisite for this technique.[3]

-

Synthetic Accessibility: Hydrogen is abundant in organic molecules, and various synthetic routes exist for introducing deuterium, making these standards widely available.[1]

While chemically similar, the increased mass of deuterium can sometimes lead to minor, yet observable, differences in behavior.

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond.[4] This can lead to a slower rate of reaction for deuterated compounds if that bond is broken during metabolic processes, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[4][5] This is a critical consideration when selecting the position for isotopic labeling.

-

Chromatographic Separation: In some cases, particularly in reversed-phase HPLC, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[6][7] While often negligible, this potential separation must be monitored during method development to ensure it does not compromise the correction for matrix effects.[6]

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical method renowned for its high accuracy and precision.[1][8] The core principle is simple yet powerful: a known quantity of the deuterated standard is added ("spiked") into an unknown quantity of the sample analyte at the earliest possible stage of the workflow.[1]

Because the deuterated standard is chemically identical to the analyte, it experiences the same sources of error throughout the analytical process.[9]

-

Sample Preparation: Any loss of analyte during extraction, evaporation, or derivatization is mirrored by a proportional loss of the deuterated standard.

-

Matrix Effects: In complex biological matrices like plasma or urine, endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[10] The deuterated standard experiences the same ionization effects.[9]

-

Instrumental Variability: Fluctuations in injection volume or detector response affect both the analyte and the standard equally.[9]

The mass spectrometer measures the ratio of the analyte's signal to the deuterated standard's signal. Since both are affected proportionally by these sources of error, the ratio remains constant and directly corresponds to the analyte's concentration. This effectively normalizes the variability, leading to highly accurate and reproducible results.[9]

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.

Practical Implementation: A Bioanalytical Protocol

This section outlines a typical workflow for the quantification of a small molecule drug (Analyte X) in human plasma using its deuterated analogue (Analyte X-d4) as the internal standard.

Objective: To accurately determine the concentration of Analyte X in plasma samples from a clinical study.

Materials:

-

Human plasma (K3-EDTA)

-

Analyte X reference standard (≥99% purity)

-

Analyte X-d4 internal standard (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1.00 mg/mL stock solution of Analyte X in acetonitrile.

-

Prepare a separate 1.00 mg/mL stock solution of Analyte X-d4 in acetonitrile. Note: Per FDA guidance, calibration standards and quality control (QC) samples should be prepared from separate stock solutions to ensure accuracy.[11]

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Perform serial dilutions of the Analyte X stock solution to create working solutions for spiking.

-

Spike blank human plasma with the working solutions to create a calibration curve (e.g., 8-10 non-zero points) covering the expected concentration range.

-

Separately, spike blank plasma to create QCs at a minimum of three levels: Low, Medium, and High.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each calibrator, QC, and study sample into a 96-well plate.

-

Prepare an Internal Standard Spiking Solution by diluting the Analyte X-d4 stock to a fixed concentration (e.g., 50 ng/mL) in acetonitrile.

-

Add 200 µL of the Internal Standard Spiking Solution to every well. This single step adds the IS and precipitates plasma proteins.

-

Vortex the plate for 2 minutes to ensure complete mixing and precipitation.

-

Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Standard reverse-phase C18 column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure the analyte is well-retained and separated from matrix components.

-

MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Optimize MRM transitions for both Analyte X and Analyte X-d4 (e.g., Analyte X: m/z 454 → 160; Analyte X-d4: m/z 458 → 160).[12]

-

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators. Use a linear regression with 1/x² weighting.

-

Determine the concentration of Analyte X in the QCs and study samples by interpolating their Peak Area Ratios from the calibration curve.

-

Key Considerations for Method Development & Validation

The successful implementation of deuterated standards requires careful consideration during method development and validation, adhering to guidelines from regulatory bodies like the FDA.[11][13]

4.1. Selection of the Deuterated Standard

-

Isotopic Purity: The standard should have high isotopic enrichment (typically ≥98%) to minimize the contribution of the unlabeled analyte in the standard solution.[10][14] High chemical purity (>99%) is also essential.[10]

-

Position of Labeling: Deuterium atoms should be placed on a part of the molecule that is metabolically and chemically stable to prevent back-exchange of deuterium for hydrogen during sample processing or in the ion source.[7] Labeling on aromatic rings or stable alkyl chains is generally preferred.

-

Mass Difference: A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize "crosstalk" from the natural isotopic abundance of the analyte (e.g., from ¹³C).[12] For compounds containing atoms with significant natural isotopes like Chlorine or Bromine, a larger mass difference may be required.[12]

4.2. Addressing Isotopic Crosstalk

Isotopic crosstalk, or cross-signal contribution, occurs when the isotopic distribution of the analyte overlaps with the m/z of the internal standard.[12][15] For example, the M+4 peak of Analyte X (due to natural ¹³C isotopes) could contribute to the signal of Analyte X-d4, artificially inflating the IS response and causing a negative bias in the calculated analyte concentration.

Mitigation Strategies:

-

Increase Mass Difference: Use a standard with more deuterium atoms (e.g., d6 or d8).

-

Monitor a Different IS Isotope: Monitor a less abundant isotope of the SIL-IS that has minimal interference from the analyte.[12]

-

Mathematical Correction: Use software algorithms to mathematically correct for the known natural isotopic abundance.[15][16]

4.3. Method Validation Parameters

The use of a deuterated standard is fundamental to achieving the stringent acceptance criteria for bioanalytical method validation.[17]

| Validation Parameter | Description | Impact of Deuterated Standard | Typical Acceptance Criteria (FDA) [18] |

| Accuracy & Precision | How close measured values are to the true value and to each other. | Dramatically improves both. Corrects for variability, ensuring consistency across runs and batches. | Within ±15% of nominal (±20% at LLOQ). Precision ≤15% CV (≤20% at LLOQ). |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Effectively compensates for it. Analyte and IS are suppressed/enhanced to the same degree. | Matrix factor should be consistent across different lots of matrix. |

| Recovery | The efficiency of the extraction process. | Compensates for inconsistent recovery. The analyte/IS ratio remains constant even if absolute recovery varies. | Recovery does not need to be 100%, but it must be consistent and reproducible. |

| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, etc.). | Co-eluting nature helps track degradation. If the IS is stable, it accurately reflects the analyte's stability. | Mean concentration at each QC level should be within ±15% of nominal. |

Table 1: Impact of Deuterated Standards on Key Bioanalytical Validation Parameters

Caption: Relationship between deuterated standards and method validation.

Conclusion

Deuterated internal standards are not merely an additive in an assay; they are a fundamental component of a self-validating system that ensures the integrity of quantitative data.[9] By perfectly mimicking the analyte of interest, they provide unparalleled correction for the myriad sources of variability inherent in LC-MS analysis.[3] From correcting for ion suppression in complex biological matrices to normalizing for inconsistent sample recovery, the use of deuterated standards through Isotope Dilution Mass Spectrometry remains the gold standard.[1] For any scientist engaged in quantitative analysis where accuracy and reliability are paramount, a thorough understanding and correct implementation of deuterated standards are indispensable.

References

- Benchchem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.

- Benchchem. (n.d.). The Role of Deuterated Standards in Quantitative Mass Spectrometry: A Technical Guide.

- Creative Proteomics. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?.

- ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.

- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

- Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).

- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

- Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube.

- U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry.

- Wikipedia. (n.d.). Isotope dilution.

- Britannica. (2025). Isotope dilution.

- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.

- Benchchem. (n.d.). Technical Support Center: Isotopic Cross-Contribution Correction in Mass Spectrometry.

- Hewavitharana, A. K., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC - NIH.

- Jian, W., et al. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Pharmaceutical and Biomedical Analysis.

- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.

- Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry.

- Guengerich, F. P., & Bell, L. C. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated analogues. ANSTO.

- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.

- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.

- Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. PubMed.

- Wikipedia. (n.d.). Kinetic isotope effect.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 4. apo.ansto.gov.au [apo.ansto.gov.au]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. fda.gov [fda.gov]

- 12. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. fda.gov [fda.gov]

An In-depth Technical Guide on 3-(4-Chlorophenyl)glutaric-d4 Anhydride as a Baclofen Metabolite Standard

PART 1: CORE DIRECTIVE

Introduction: The Clinical Significance of Baclofen and its Metabolite

Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) is a widely prescribed muscle relaxant and antispasmodic agent, acting as a selective agonist for the GABAB receptor.[1][2] Its therapeutic applications span a range of neurological disorders, most notably spasticity arising from multiple sclerosis and spinal cord injuries.[1][3] While the majority of baclofen is excreted unchanged, approximately 15% of an administered dose undergoes metabolism in the liver.[1][4] A key metabolic pathway is oxidative deamination, which converts baclofen to 3-(4-chlorophenyl)glutaric acid.[3] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and understanding inter-individual variability in drug response.

The Analytical Imperative: Why a Deuterated Internal Standard is the Gold Standard

In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), achieving precision and accuracy is paramount.[5] Biological matrices such as plasma and urine are inherently complex, introducing variables like matrix effects (ion suppression or enhancement) and inconsistencies in sample preparation that can compromise analytical results.[5][6] To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[5]

3-(4-Chlorophenyl)glutaric-d4 Anhydride is the deuterated analogue of the baclofen metabolite and serves as an ideal internal standard. By incorporating deuterium atoms, the molecule's mass is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[7][8] However, its chemical and physical properties remain virtually identical to the non-labeled metabolite.[7][8] This ensures that both the analyte and the internal standard behave similarly during every stage of the analytical process, from extraction to ionization.[5][9] Any experimental variability will affect both compounds equally, thus preserving the ratio of their signals and ensuring a robust and reliable quantification.[5]

PART 2: SCIENTIFIC INTEGRITY & LOGIC

The Causality Behind Experimental Choices

A robust bioanalytical method is not merely a sequence of steps but a carefully considered workflow where each choice is justified by scientific principles. The use of 3-(4-Chlorophenyl)glutaric-d4 Anhydride within an LC-MS/MS framework for the quantification of its non-labeled counterpart is a prime example of this.

Metabolic Pathway of Baclofen

Caption: Metabolic conversion of Baclofen.

Experimental Workflow: A Self-Validating System

The following workflow is designed to be inherently self-validating through the consistent use of the deuterated internal standard.

Caption: Bioanalytical workflow for metabolite quantification.

Detailed Experimental Protocol

This protocol outlines a typical method for the quantification of 3-(4-chlorophenyl)glutaric acid in human plasma.

1. Materials and Reagents:

-

3-(4-Chlorophenyl)glutaric acid certified reference material

-

3-(4-Chlorophenyl)glutaric-d4 Anhydride

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

2. Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (3-(4-Chlorophenyl)glutaric-d4 Anhydride in methanol).

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Detection: Multiple Reaction Monitoring (MRM)

4. Data Presentation: MRM Transitions and Quantitative Data

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 3-(4-Chlorophenyl)glutaric acid | 241.0 | 197.0 | 100 | 15 |

| 3-(4-Chlorophenyl)glutaric-d4 acid | 245.0 | 201.0 | 100 | 15 |

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

PART 3: VISUALIZATION & FORMATTING

Logical Relationship in Isotope Dilution Mass Spectrometry

The core principle of using a deuterated internal standard is based on the consistency of the analyte-to-internal standard signal ratio.

Caption: The logic of isotope dilution mass spectrometry.

References

- da Silva, M. N., da Silva, J. V. B., da Fonsêca, N. F., Oshiro Junior, J. A., & Medeiros, A. C. D. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Current Pharmaceutical Analysis, 19(5), 353-370.

- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.).

- da Silva, M. N., da Silva, J. V. B., da Fonsêca, N. F., Oshiro Junior, J. A., & Medeiros, A. C. D. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Current Pharmaceutical Analysis, 19(5), 353-370.

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (n.d.). BenchChem.

- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- GlobalRx. (n.d.). Clinical Profile: Baclofen 5mg Tablets.

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- How Does Baclofen Work? (2019, March 4). Addiction Resource.

- Mechanism of Action of Baclofen. (2025, November 15). Pharmacy Freak.

- Goyal, A., & Zasler, N. D. (2023). Baclofen. In StatPearls.

Sources

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. Baclofen Mechanism Of Action: Explaining How Lioresal Works [addictionresource.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. texilajournal.com [texilajournal.com]

The deuterium kinetic isotope effect has several important applications in drug discovery and development:

-

Improved Pharmacokinetics: By replacing hydrogen with deuterium at a site of metabolic attack, the rate of drug metabolism can be slowed down. This can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.

-

Reduced Toxicity: In some cases, drug toxicity is caused by the formation of reactive metabolites. By slowing down the metabolism of a drug, deuterium labeling can reduce the formation of these toxic metabolites and improve the safety profile of the drug.

-

Enhanced Efficacy: By increasing the exposure of the body to the active form of a drug, deuterium labeling can enhance its therapeutic efficacy.

-

Reduced Drug-Drug Interactions: Deuterium labeling can be used to reduce the potential for drug-drug interactions by slowing down the metabolism of a drug that is a substrate for a major drug-metabolizing enzyme.

Overall, the deuterium kinetic isotope effect is a valuable tool that can be used to improve the pharmacokinetic, safety, and efficacy profiles of drugs.

An In-depth Technical Guide to Isotopic Labeling with Deuterium for Researchers, Scientists, and Drug Development Professionals

Foreword

The substitution of a hydrogen atom with its stable, heavier isotope, deuterium, represents one of the most subtle yet powerful strategies in modern chemical and pharmaceutical sciences. This seemingly minor structural modification can induce profound effects on the physicochemical properties and biological behavior of a molecule. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of deuterium isotopic labeling, from its fundamental principles to its practical applications. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them. Our aim is to equip you with the knowledge to confidently design, execute, and interpret experiments involving deuterium-labeled compounds, ultimately enabling you to harness the full potential of this versatile tool.

The Foundation: Understanding Deuterium and the Isotope Effect

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to protium (¹H), which has only a proton.[1] This seemingly small difference in mass is the origin of the Kinetic Isotope Effect (KIE) , a phenomenon that is central to the utility of deuterium labeling.

The Carbon-Deuterium Bond: A Stronger Connection

The increased mass of deuterium leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] Consequently, more energy is required to break a C-D bond, making it stronger and more stable.[3] This difference in bond strength is the primary driver of the kinetic isotope effect.

| Property | Protium (¹H) | Deuterium (²H) |

| Atomic Mass (amu) | ~1.008 | ~2.014 |

| Natural Abundance | ~99.98% | ~0.015%[4] |

| Nuclear Spin | 1/2 | 1[5] |

| C-H vs. C-D Bond Energy | Weaker | Stronger[3] |

| Vibrational Frequency | Higher | Lower[1] |

A summary of the key physical property differences between protium and deuterium.

The Kinetic Isotope Effect (KIE): Slowing Down Reactions

The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[6] For deuterium, the primary KIE is observed when a C-H bond is cleaved in the rate-determining step of a reaction.[2] The rate of the reaction involving the C-D bond will be slower than that with the C-H bond, with typical kH/kD values ranging from 2 to 8.[2] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate, though to a lesser extent.[7]

This effect is particularly significant in biological systems, where many metabolic reactions are catalyzed by enzymes like cytochrome P450s and involve C-H bond cleavage.[8][9] By strategically placing deuterium at a metabolically vulnerable site on a drug molecule, its rate of metabolism can be significantly reduced.[10]

Caption: Conceptual representation of the Kinetic Isotope Effect.

Methods of Deuterium Incorporation: A Practical Guide

The introduction of deuterium into organic molecules can be achieved through various synthetic strategies.[11][] The choice of method depends on the desired level and position of deuteration, the complexity of the target molecule, and the availability of starting materials.

Chemical Synthesis

This approach involves building the deuterated molecule from smaller, deuterated precursors.[] It offers precise control over the location of deuterium incorporation.

-

Reductive Deuteration: The reduction of functional groups like ketones, aldehydes, or esters using deuterium-donating reagents.

-

Halogen-Deuterium Exchange: Replacement of a halogen atom with deuterium, often catalyzed by a metal.

-

Using Deuterated Reagents: Employing reagents like deuterated borohydrides, deuterated organometallics, or deuterated solvents in the synthesis.[3]

Hydrogen-Deuterium (H/D) Exchange Reactions

These methods involve the direct replacement of hydrogen with deuterium on an existing molecule, often a late-stage intermediate or the final product. This is an efficient way to introduce deuterium without a lengthy de novo synthesis.

-

Acid/Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or other electron-withdrawing groups can be exchanged with deuterium in the presence of a deuterated acid or base.[13]

-

Metal-Catalyzed Exchange: Transition metals like palladium, platinum, or iridium can catalyze the exchange of C-H bonds with deuterium from D₂O or D₂ gas.[11][14]

Biosynthesis

In this method, living cells or organisms are cultured in a medium containing a deuterium source, typically deuterium oxide (D₂O).[] The organisms then incorporate deuterium into the biomolecules they synthesize. This is particularly useful for producing deuterated proteins, nucleic acids, and other complex biomolecules.[15]

Caption: Overview of major strategies for deuterium incorporation.

Analytical Techniques for Deuterated Compounds

Once a compound is deuterated, its successful labeling and the position of deuterium must be confirmed. Several analytical techniques are indispensable for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the incorporation of deuterium by detecting the mass increase in the molecule.[] High-resolution mass spectrometry can provide the exact mass and thus the elemental composition, confirming the number of deuterium atoms incorporated. It is also the key technique for tracking deuterated metabolites.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise location of deuterium atoms within a molecule.

-

¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or decrease in intensity.[17]

-

²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.[5]

-

¹³C NMR: The presence of a directly attached deuterium atom causes a characteristic upfield shift in the ¹³C NMR signal and a change in the multiplicity of the signal due to C-D coupling.[18]

Applications in Drug Discovery and Development

The strategic use of deuterium labeling has become an important tool in medicinal chemistry and drug development.[19][20]

Improving Pharmacokinetic Profiles

As previously discussed, the KIE can be exploited to slow down the metabolic breakdown of a drug.[10] This can lead to:

-

Increased half-life: The drug remains in the body for a longer period.

-

Higher plasma concentrations: More of the drug is available to exert its therapeutic effect.

-

Reduced dosing frequency: Patients may need to take the drug less often, improving convenience and compliance.

Deutetrabenazine, the first deuterated drug approved by the FDA, is a prime example of this "deuterium switch" approach, exhibiting an improved pharmacokinetic profile compared to its non-deuterated counterpart.[10]

Altering Metabolic Pathways and Reducing Toxic Metabolites

By blocking a primary metabolic pathway through deuteration, the metabolism of a drug can be shunted towards alternative, potentially less toxic pathways.[16] If a particular metabolite is responsible for adverse effects, deuteration at the site of its formation can significantly improve the drug's safety profile.[8]

Elucidating Metabolic Pathways

Deuterium-labeled compounds are invaluable as tracers in metabolic studies.[11][16] By administering a deuterated drug and analyzing patient samples (e.g., blood, urine) by mass spectrometry, researchers can identify and quantify the various metabolites formed, providing a detailed map of the drug's biotransformation.[21]

Caption: A typical workflow for utilizing deuterium labeling in drug discovery.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a generalized procedure for comparing the metabolic stability of a parent compound and its deuterated analog using liver microsomes.

Objective: To determine if deuteration at a specific position slows down the rate of metabolism.

Materials:

-

Parent (non-deuterated) compound

-

Deuterated compound

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (for quenching and protein precipitation)

-

LC-MS/MS system

Procedure:

-

Prepare Stock Solutions: Dissolve the parent and deuterated compounds in a suitable organic solvent (e.g., DMSO) to a concentration of 10 mM.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

-

Phosphate buffer

-

Liver microsomes (final concentration typically 0.5-1 mg/mL)

-

Test compound (final concentration typically 1 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) of the incubation mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing a larger volume (e.g., 100 µL) of cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

-

Comparison: Compare the half-lives of the parent and deuterated compounds. A longer half-life for the deuterated compound indicates that deuteration has successfully slowed its metabolism.

Conclusion and Future Perspectives

Isotopic labeling with deuterium has evolved from a niche technique for mechanistic studies to a mainstream strategy in drug discovery and development. The ability to predictably and subtly modify the metabolic fate of a molecule by leveraging the kinetic isotope effect provides a powerful tool for optimizing pharmacokinetic and safety profiles. As our understanding of metabolism continues to deepen and analytical instrumentation becomes more sensitive, the applications of deuterium labeling are poised to expand further, offering new avenues for creating safer and more effective medicines.

References

-

Uccello, M. (2020). Exhaustive Syntheses of Deuterium-labelled Compounds. PubMed. [Link]

-

de Graaf, R. A., et al. (2021). Deuterium Metabolic Imaging – Back to the Future. PubMed Central. [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PubMed. [Link]

-

LibreTexts Chemistry. (2024). Kinetic Isotope Effects. [Link]

-

Bar-Haim, G., & Melchiorre, P. (2020). Photochemical methods for deuterium labelling of organic molecules. RSC Publishing. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central. [Link]

-

Chemistry For Everyone. (2025). What Is The Deuterium Kinetic Isotope Effect?. YouTube. [Link]

-

Serafini, M., & Pirali, T. (2019). A Primer of Deuterium in Drug Design. Taylor & Francis Online. [Link]

-

Slideshare. (n.d.). Application of deuterium in drug discovery. [Link]

-

Sawama, Y., et al. (2018). Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. ResearchGate. [Link]

-

ZEOCHEM. (n.d.). Deuterium Labeled Compounds. [Link]

-

Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. [Link]

-

ResearchGate. (n.d.). Methods for introduction of deuterium into organic molecules and drug... [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

-

Lam, M. P. Y., et al. (2021). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. PubMed Central. [Link]

-

Harris, T., et al. (2021). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. eScholarship.org. [Link]

-

Zhang, Z., et al. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. PubMed Central. [Link]

-

Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed Central. [Link]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]

-

Reese, P. B., et al. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry. [Link]

-

Lu, M., et al. (2022). Old Discovery Leading to New Era: Metabolic Imaging of Cancer with Deuterium MRI. MDPI. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Lam, M. P. Y., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PubMed Central. [Link]

-

Kim, T. (2023). Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. PubMed. [Link]

-

Lam, M. P. Y., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. bioRxiv. [Link]

-

Chem-Station. (2015). Deuterium Labeling Reaction. [Link]

-

Singh, R. K., et al. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega. [Link]

-

Chemistry Stack Exchange. (2015). Is it possible to make deuterated organic compounds?. [Link]

- Google Patents. (n.d.).

-

Senn, M., et al. (1976). Convenient Deuterium Labeling for Mass Spectrometry via Exchange of Enolizable Hydrogen on a Gas-Liquid Chromatography Column. Journal of the American Chemical Society. [Link]

-

Lam, M. P. Y., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Cell Reports Methods. [Link]

-

Léna, G., & Puerta, A. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]

-

Wikipedia. (n.d.). Isotopic labeling. [Link]

-

Grokipedia. (n.d.). Deuterium NMR. [Link]

-

Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

-

U.S. Department of Energy Office of Science. (2023). Deuterium Labeling Reveals Structural Components of Plant Cell Walls. [Link]

-

ResearchGate. (n.d.). Selective Environmentally Benign Synthesis of Isotope Labeled Compounds: Introduction of Deuterium into Compounds of Medicinal Relevance. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. studymind.co.uk [studymind.co.uk]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

physical and chemical characteristics of 3-(4-Chlorophenyl)glutaric-d4 Anhydride

An In-depth Technical Guide to 3-(4-Chlorophenyl)glutaric-d4 Anhydride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 3-(4-Chlorophenyl)glutaric-d4 Anhydride, focusing on its essential physical and chemical characteristics. As a deuterated analog, this compound holds significant value in modern analytical chemistry, particularly in pharmacokinetic and bioanalytical studies where it serves as a superior internal standard. We will explore its structural attributes, physicochemical properties, inherent reactivity, and the rationale behind its application in high-sensitivity analytical workflows.

Chemical Identity and Structural Framework

3-(4-Chlorophenyl)glutaric-d4 Anhydride is the isotopically labeled version of 3-(4-Chlorophenyl)glutaric Anhydride, where four hydrogen atoms on the chlorophenyl ring have been replaced with deuterium. This specific labeling is crucial for its primary application as an internal standard in mass spectrometry-based assays.[1][]

The core structure is a cyclic anhydride derived from glutaric acid, substituted with a deuterated 4-chlorophenyl group.[] This structure imparts a combination of aromatic and aliphatic characteristics, influencing its solubility and reactivity.

-

IUPAC Name: 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)dihydro-2H-pyran-2,6(3H)-dione[]

-

Molecular Formula: C₁₁H₅D₄ClO₃[][3]

-

Synonyms: 3-(4-Chlorophenyl)glutaric-d4 Anhydride, 4-(4-Chlorophenyl-d4)dihydro-2H-pyran-2,6(3H)-dione, 3-(p-Chlorophenyl-d4)glutaric Anhydride[][4]

Physicochemical Properties: A Comparative Overview

The physical properties of the deuterated compound are nearly identical to its non-deuterated counterpart, which is a critical requirement for an effective internal standard.[1][5] However, the key distinction lies in its molecular weight, which is increased by the mass of the deuterium atoms.

| Property | Value | Source(s) |

| Molecular Weight | 228.66 g/mol | [][6] |

| Appearance | Off-White to White Solid | [4][7] |

| Melting Point | 128°C - 130°C (for non-deuterated analog) | [7] |

| Boiling Point | ~393°C (for non-deuterated analog) | [7][8] |

| Solubility | Soluble in Chloroform.[4] Slightly soluble in DMSO and Ethyl Acetate.[7] | [4][7] |

Note: Some physical constants like melting and boiling points are reported for the non-deuterated analog, 3-(4-Chlorophenyl)glutaric Anhydride (CAS: 53911-68-5)[7][8], as specific experimental data for the deuterated version is less common. These values are expected to be very similar.

The Role of Deuteration in Analytical Science

The primary utility of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is as an internal standard (IS) for the quantitative analysis of its non-labeled counterpart or related analytes by liquid chromatography-mass spectrometry (LC-MS).[1]

Why is a Deuterated Standard Superior? An ideal internal standard should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.[5][9]

-

Co-elution: Because the physicochemical properties of the deuterated and non-deuterated forms are nearly identical, they co-elute during chromatographic separation.[9][10] This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the MS source at the same time.[1][10]

-

Mass Differentiation: The mass difference (typically +4 amu for this compound) allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and without interference.[9]

-

Improved Accuracy: By compensating for variations in sample extraction recovery, injection volume, and instrument response, the deuterated standard enables highly accurate and precise quantification, which is essential in regulated bioanalysis and pharmaceutical research.[1][10]

Below is a conceptual workflow illustrating the use of a deuterated internal standard in a typical LC-MS bioanalytical assay.

Caption: Workflow for bioanalysis using a deuterated internal standard.

Chemical Reactivity and Stability

As a cyclic anhydride, the compound's chemistry is dominated by the reactivity of the anhydride functional group.

Hydrolysis: The most significant reaction is hydrolysis. Acid anhydrides react with water to yield the corresponding dicarboxylic acids.[11][12][13] In this case, 3-(4-Chlorophenyl)glutaric-d4 Anhydride will hydrolyze to form 3-(4-Chlorophenyl)glutaric-d4 acid. This sensitivity to moisture necessitates careful handling and storage.[7][14]

Caption: Hydrolysis of the anhydride to the dicarboxylic acid.

Other Reactions: The anhydride group is a reactive acylating agent. It can react with other nucleophiles such as:

These reactions are fundamental in organic synthesis and demonstrate the compound's potential as a chemical intermediate, though its primary use remains as an analytical standard.

Stability and Storage: The compound is sensitive to moisture.[7][14] For optimal stability and to prevent hydrolysis, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[7][15] Suppliers often recommend storage at -20°C.[16] It is incompatible with strong oxidizing agents, as well as strong acids and bases which can catalyze its decomposition.[7]

Experimental Protocol: Preparation of a Standard Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution, a common first step in developing a quantitative assay. Given the compound's reactivity, anhydrous solvents and proper handling are critical.

Objective: To prepare a 1 mg/mL stock solution of 3-(4-Chlorophenyl)glutaric-d4 Anhydride for use as an internal standard.

Materials:

-

3-(4-Chlorophenyl)glutaric-d4 Anhydride

-

Anhydrous Chloroform (or another suitable anhydrous solvent)

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance

-

Gastight syringe or calibrated pipette

Procedure:

-

Equilibration: Allow the sealed vial of 3-(4-Chlorophenyl)glutaric-d4 Anhydride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh approximately 1 mg of the compound using an analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed solid to the volumetric flask.

-

Solvent Addition: Add a small amount of anhydrous chloroform to dissolve the solid completely. Swirl gently to ensure full dissolution.

-

Dilution to Volume: Once dissolved, carefully add anhydrous chloroform to the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap. Store at -20°C or below to ensure long-term stability.

Safety Precautions:

-

Handle the compound in a well-ventilated area or fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][17]

-

The compound may be irritating to the eyes, skin, and respiratory system.[7] Avoid inhalation of dust and contact with skin and eyes.[7]

Conclusion

3-(4-Chlorophenyl)glutaric-d4 Anhydride is a specialized chemical tool designed for high-precision analytical applications. Its key characteristic—being chemically identical to its non-deuterated analog while possessing a distinct mass—makes it an invaluable internal standard for LC-MS quantification.[1][5] Understanding its physicochemical properties, particularly its moisture sensitivity and reactivity as an anhydride, is crucial for its proper handling, storage, and effective implementation in rigorous scientific research and drug development workflows.

References

-